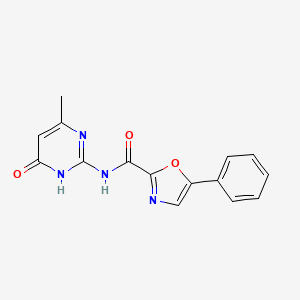

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide

Description

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrimidine ring substituted with a hydroxy and methyl group, an oxazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-9-7-12(20)18-15(17-9)19-13(21)14-16-8-11(22-14)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRJNTFCHVDNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the pyrimidine ring can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which also exhibit a wide range of biological activities.

Oxazole Derivatives: Compounds containing the oxazole ring, known for their antimicrobial and anticancer properties.

Uniqueness: N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide is unique due to its combination of the pyrimidine and oxazole rings, along with the hydroxy and carboxamide functional groups. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Biological Activity

N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a hydroxyl group and an oxazole moiety linked to a phenyl group. The synthesis typically involves multi-step organic reactions that integrate structure-based drug design principles to enhance biological activity.

2.1 Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and HCT-116 cells. The compound's mechanism of action appears to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | <10 | PI3K/AKT signaling inhibition |

| HCT-116 | <15 | Induction of apoptosis via BAD expression |

The analysis showed that treatment with this compound led to a significant decrease in the expression of PI3K and AKT genes, alongside an increase in the pro-apoptotic gene BAD, indicating its potential as an anticancer agent .

2.2 Enzyme Inhibition

In addition to its antiproliferative properties, this compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising activity as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation.

Table 2: Inhibition Potency Against Tyrosinase

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 20.38 ± 1.99 |

| Kojic Acid | 15.00 ± 0.50 |

The results indicate that the compound's structural features contribute significantly to its ability to inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .

3. Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Colorectal Cancer Study : A study investigated the effect of this compound on Caco-2 cells, revealing that it induced apoptosis through modulation of key signaling pathways involved in cancer cell survival .

- Skin Lightening Applications : Another research focused on the compound's tyrosinase inhibition showed that it could serve as a safer alternative to traditional skin lightening agents with less side effect potential .

4. Conclusion

This compound demonstrates significant biological activity with potential applications in cancer therapy and dermatology. Further research is needed to fully elucidate its mechanisms and optimize its efficacy for clinical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide?

- The compound can be synthesized via sequential acylation and amination reactions. For example, a pyrimidine intermediate may undergo acylation with a substituted benzoyl chloride, followed by amination to introduce the oxazole-carboxamide moiety. Catalyst-free aqueous ethanol-mediated synthesis (as demonstrated for structurally analogous carboxamides) is also viable, offering eco-friendly conditions and high yields .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy (1H and 13C) is essential for confirming hydrogen and carbon environments, particularly distinguishing aromatic protons and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (e.g., as applied to pyrimidine derivatives) resolves intramolecular hydrogen bonding and dihedral angles between aromatic rings .

Q. How can researchers assess purity and stability under storage conditions?

- HPLC with UV detection (≥95% purity) is standard. Stability studies should monitor degradation under varying temperatures (e.g., 4°C, -20°C) and humidity using accelerated stability protocols. Spectroscopic tracking (e.g., FTIR for functional group integrity) is recommended .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its biological activity?

- Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based ATP competition methods are relevant, given structural similarities to dual kinase inhibitors like BMS-354825. Antiproliferative activity can be tested against hematological (e.g., K562 leukemia) and solid tumor cell lines via MTT or CellTiter-Glo assays .

Q. How do structural modifications influence pharmacological efficacy?

- Substituent variations on the pyrimidine and oxazole rings significantly impact target affinity. For instance:

- Hydroxy groups on pyrimidine enhance hydrogen bonding with kinase active sites.

- Phenyl substitutions on oxazole improve lipophilicity, affecting membrane permeability.

Systematic SAR studies (e.g., methyl vs. fluorine substitutions) can optimize potency and selectivity .

Q. What strategies address contradictions in biological data across studies?

- Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using reference inhibitors (e.g., imatinib for Abl kinase) and validate via orthogonal methods (e.g., SPR for binding kinetics). Meta-analyses of dose-response curves across cell lines clarify context-dependent effects .

Q. How can polymorphic forms be analyzed for therapeutic relevance?

- Polymorphs (e.g., differing in hydrogen-bond networks) are identified via PXRD and DSC . Computational modeling (e.g., DFT for lattice energy) predicts stability. Bioavailability differences between polymorphs are assessed using solubility assays and in vivo PK studies .

Methodological Considerations

Q. What computational tools predict its ADMET properties?

- SwissADME estimates permeability (e.g., logP), while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes to anticipate metabolic pathways .

Q. How is in vivo efficacy evaluated in preclinical models?

- Xenograft models (e.g., subcutaneous tumor implants in nude mice) assess tumor regression. Administer the compound orally or intravenously, monitoring tumor volume and plasma exposure (LC-MS/MS). Toxicity endpoints include body weight loss and hematological parameters .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.